molecular formula C13H18N2O2 B14823749 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14823749
M. Wt: 234.29 g/mol
InChI Key: QRPWJUDONMBHLM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminomethyl Group: This can be achieved through the reductive amination of a suitable aldehyde or ketone with an amine.

    Introduction of the Cyclopropoxy Group: This step often involves the use of cyclopropyl halides in the presence of a base to form the cyclopropoxy moiety.

    Formation of the Dimethylbenzamide Moiety: This can be synthesized through the acylation of a dimethylamine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the cyclopropoxy and dimethylbenzamide moieties can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group adds rigidity to the molecule, while the dimethylbenzamide moiety provides hydrophobic interactions that can enhance binding affinity to target proteins.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)10-5-9(8-14)6-12(7-10)17-11-3-4-11/h5-7,11H,3-4,8,14H2,1-2H3

InChI Key

QRPWJUDONMBHLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)CN)OC2CC2

Origin of Product

United States

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